molecular formula C15H18F3NO3S B2533401 N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-(trifluoromethyl)benzamide CAS No. 2309536-72-7

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-(trifluoromethyl)benzamide

Cat. No.: B2533401
CAS No.: 2309536-72-7
M. Wt: 349.37
InChI Key: IZOASQOWOWKWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a thiolane ring, and a benzamide moiety

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-(trifluoromethyl)benzamide has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thiolane ring and benzamide moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(trifluoromethyl)benzamide
  • N-[[3-(2-hydroxyethoxy)-3-thiolanyl]methyl]-2-thiophenecarboxamide

Uniqueness

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3S/c16-15(17,18)12-4-2-1-3-11(12)13(21)19-9-14(22-7-6-20)5-8-23-10-14/h1-4,20H,5-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOASQOWOWKWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.